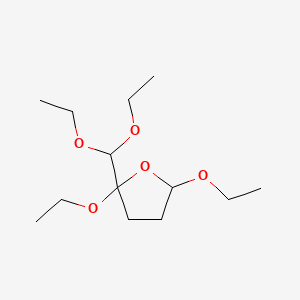
2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran is a chemical compound with the molecular formula C11H22O5 It is a derivative of tetrahydrofuran, a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with diethyl ether in the presence of an acid catalyst. The reaction conditions often include a temperature range of 0-50°C and a reaction time of several hours. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxytetrahydrofuran: A similar compound with methoxy groups instead of ethoxy groups.
2,5-Diethoxytetrahydrofuran: Another derivative with two ethoxy groups but without the diethoxymethyl substitution.
Uniqueness
2,5-Diethoxy-2-(diethoxymethyl)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required.
Propriétés
Numéro CAS |
60664-55-3 |
|---|---|
Formule moléculaire |
C13H26O5 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
2-(diethoxymethyl)-2,5-diethoxyoxolane |
InChI |
InChI=1S/C13H26O5/c1-5-14-11-9-10-13(18-11,17-8-4)12(15-6-2)16-7-3/h11-12H,5-10H2,1-4H3 |
Clé InChI |
WAIRCAVHNPYSNP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(O1)(C(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


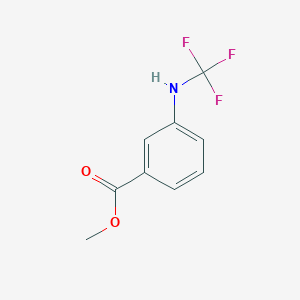

![1H-Thiopyrano[3,2-D]pyrimidine](/img/structure/B13950092.png)
![3-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B13950093.png)
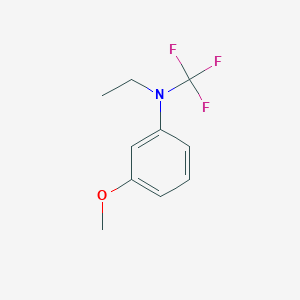
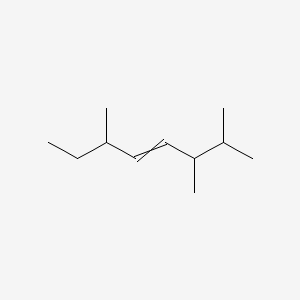
![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)
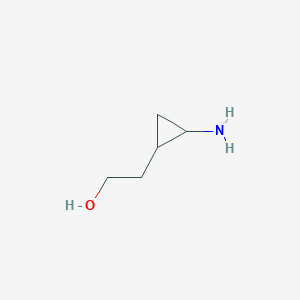
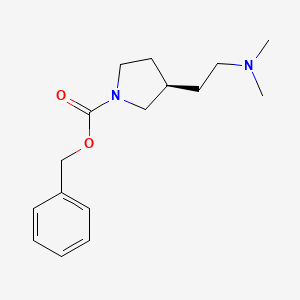
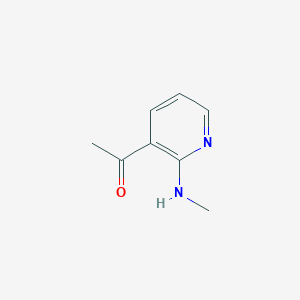
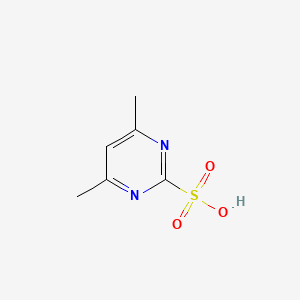

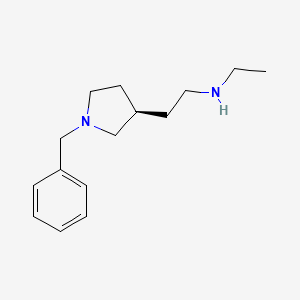
![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
